molecular formula C24H19ClN4OS B8144524 mTOR inhibitor-8

mTOR inhibitor-8

Cat. No. B8144524
M. Wt: 447.0 g/mol
InChI Key: YYORGGAMBAZQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MTOR inhibitor-8 is a useful research compound. Its molecular formula is C24H19ClN4OS and its molecular weight is 447.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality mTOR inhibitor-8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about mTOR inhibitor-8 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Cancer Therapy

mTOR inhibitors, including mTOR inhibitor-8, have been extensively researched for their role in cancer therapy. The mTOR pathway is a critical effector in cell-signaling pathways commonly deregulated in human cancers, suggesting that mTOR inhibitors could be useful in oncology (Guertin & Sabatini, 2007). Furthermore, they have shown promise in treating a variety of cancers, including renal cell carcinoma and mantle-cell lymphoma (Faivre, Kroemer, & Raymond, 2006).

Potential Anti-Aging Therapeutic

mTOR inhibitors are also being studied as potential anti-aging therapeutics. Rapamycin, a specific mTOR inhibitor, has shown to extend both mean and maximum life spans in long-lived, genetically heterogeneous mice, highlighting the potential for mTOR-targeted therapy in aging (Lamming, Ye, Sabatini, & Baur, 2013).

Role in Immune Regulation

mTOR inhibitors have a master regulatory role in the innate immune system. Their inhibition promotes proinflammatory cytokines and boosts MHC antigen presentation via autophagy in monocytes/macrophages and dendritic cells, placing mTOR in a complex immunoregulatory context (Säemann, Haidinger, Hecking, Hörl, & Weichhart, 2009).

Neurological Disease Treatment

mTOR inhibitors have shown clinical benefits in some neurological disorders, such as tuberous sclerosis complex, and are being considered for clinical trials in epilepsy, autism, dementia, traumatic brain injury, and stroke (Crino, 2016).

Autophagy Regulation

mTOR, a serine/threonine kinase, is a master regulator of cellular metabolism and plays a crucial role in regulating autophagy. The clinical implications of mTOR inhibitors in disease treatment, especially in the context of autophagy regulation, are significant (Young Chul Kim & Guan, 2015).

properties

IUPAC Name

2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4OS/c1-30-20-8-4-18(5-9-20)23-14-21(16-2-6-19(25)7-3-16)28-29(23)24-27-22(15-31-24)17-10-12-26-13-11-17/h2-13,15,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYORGGAMBAZQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=NC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

mTOR inhibitor-8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.